Cas no 2580101-83-1 (rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate)
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate
- 2580101-83-1
- EN300-27734012
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- Inchi: 1S/C8H14FNO4S/c1-14-7(11)6-2-3-8(9,4-6)5-15(10,12)13/h6H,2-5H2,1H3,(H2,10,12,13)/t6-,8-/m1/s1
- InChI Key: XDTXMLNSZMRYJA-HTRCEHHLSA-N
- SMILES: S(C[C@]1(CC[C@@H](C(=O)OC)C1)F)(N)(=O)=O
Computed Properties
- Exact Mass: 239.06275726g/mol
- Monoisotopic Mass: 239.06275726g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 94.8Ų
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27734012-1g |
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate |
2580101-83-1 | 1g |
$1299.0 | 2023-09-10 | ||
| Enamine | EN300-27734012-5g |
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate |
2580101-83-1 | 5g |
$3770.0 | 2023-09-10 | ||
| Enamine | EN300-27734012-10g |
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate |
2580101-83-1 | 10g |
$5590.0 | 2023-09-10 | ||
| Enamine | EN300-27734012-0.05g |
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate |
2580101-83-1 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
| Enamine | EN300-27734012-0.1g |
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate |
2580101-83-1 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
| Enamine | EN300-27734012-0.25g |
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate |
2580101-83-1 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
| Enamine | EN300-27734012-0.5g |
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate |
2580101-83-1 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
| Enamine | EN300-27734012-1.0g |
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate |
2580101-83-1 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
| Enamine | EN300-27734012-2.5g |
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate |
2580101-83-1 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
| Enamine | EN300-27734012-5.0g |
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate |
2580101-83-1 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 |
rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate
Rac-Methyl (1R,3R)-3-Fluoro-3-(Sulfamoylmethyl)Cyclopentane-1-Carboxylate: A Comprehensive Overview
The compound rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate, with CAS No. 2580101-83-1, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule's structure incorporates a cyclopentane ring with specific stereochemistry, making it a valuable subject for both academic and industrial research.
The cyclopentane core of this compound serves as a rigid framework, which is crucial for its stability and bioavailability. The fluoro substituent at the 3-position introduces electronic effects that can influence the molecule's reactivity and pharmacokinetic properties. Additionally, the sulfamoylmethyl group attached to the same carbon introduces hydrogen bonding capabilities, enhancing the compound's solubility and interaction with biological targets.
Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacological effects while minimizing adverse reactions. The rac designation in the compound's name indicates that it exists as a racemic mixture, comprising equal amounts of the (1R,3R) and (1S,3S) enantiomers. This stereochemical balance is critical for understanding the compound's behavior in chiral environments, such as biological systems.
One of the most promising applications of rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate lies in its potential as a lead compound for developing novel therapeutics. Researchers have explored its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. For instance, studies have shown that the compound exhibits selective inhibition of certain kinases, making it a candidate for anti-cancer drug development.
Moreover, advancements in synthetic chemistry have enabled more efficient routes to this compound. Traditional methods often involved multi-step reactions with low yields, but recent innovations have introduced streamlined procedures that enhance scalability and cost-effectiveness. These improvements are essential for transitioning laboratory findings into industrial production.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its three-dimensional structure, which is pivotal for predicting its interactions with biological molecules. Such insights are invaluable for optimizing the compound's bioavailability and minimizing off-target effects.
In conclusion, rac-methyl (1R,3R)-3-fluoro-3-(sulfamoylmethyl)cyclopentane-1-carboxylate represents a compelling molecule with diverse applications in the chemical sciences. Its unique structure, stereochemical properties, and potential therapeutic applications underscore its importance in contemporary research. As scientific advancements continue to unfold, this compound is likely to play an increasingly significant role in both academic and industrial settings.
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